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Compound of Interest

Compound Name:
(S)-Tetrahydrofuran-2-carboxylic

acid

Cat. No.: B1297468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of (S)-(-)-Tetrahydro-2-furoic acid, a

chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. This

document details its chemical identity, physicochemical properties, synthesis methodologies,

and its role as a specific inhibitor of proline dehydrogenase, offering valuable insights for its

application in scientific research and development.

Chemical Synonyms and Identifiers
(S)-(-)-Tetrahydro-2-furoic acid is known by several alternative names and is classified under

various chemical identifiers. A comprehensive list is provided in Table 1 for easy reference.
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Identifier Type Identifier

IUPAC Name (2S)-Oxolane-2-carboxylic acid

CAS Registry Number 87392-07-2[1][2]

PubChem CID

The PubChem entry (CID 86079) primarily

refers to the racemic mixture, (+-)-Tetrahydro-2-

furoic acid.[3][4]

EC Number 433-770-5, 618-003-6[2]

UNII 0I2B46K2SJ[2][5]

Synonyms

(S)-Tetrahydro-2-furancarboxylic acid, (S)-(-)-

Tetrahydrofuran-2-carboxylic acid, (-)-

Tetrahydro-2-furoic acid, (-)-Tetrahydrofuran-2-

carboxylic acid, (2S)-Tetrahydro-2-

furancarboxylic acid, (S)-Tetrahydrofuroic acid,

S-THFC[2][5][6]

Physicochemical Properties
The key physical and chemical properties of (S)-(-)-Tetrahydro-2-furoic acid are summarized in

Table 2. This data is essential for its handling, storage, and application in experimental settings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2015.00552/full
https://pubmed.ncbi.nlm.nih.gov/33646427/
https://en.wikipedia.org/wiki/Proline_dehydrogenase
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1254439/full
https://pubmed.ncbi.nlm.nih.gov/33646427/
https://pubmed.ncbi.nlm.nih.gov/33646427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156964/
https://pubmed.ncbi.nlm.nih.gov/33646427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7156964/
https://www.mdpi.com/1422-0067/23/9/5111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C5H8O3[2][7]

Molecular Weight 116.12 g/mol [2][7]

Appearance Colorless to light yellow liquid[4]

Melting Point 21 °C (for the racemic mixture)[8]

Boiling Point 244-251 °C (lit.)[6][7]

Density 1.2 g/mL at 25 °C (lit.)[6][7]

Refractive Index n20/D 1.459 (lit.)[6][7][9]

Optical Rotation [α]20/D -3° in methanol[6][9]

Solubility

Very soluble in N,N-Dimethylformamide, Soluble

in methanol, Sparingly soluble in glacial acetic

acid, Very slightly soluble in chloroform,

Practically insoluble in water.[2]

pKa 3.60 ± 0.20 (Predicted)[6]

Experimental Protocols for Synthesis
The enantiomerically pure (S)-(-)-Tetrahydro-2-furoic acid is most commonly prepared through

the resolution of its racemic mixture. Two effective methods are classical chemical resolution

and enzymatic resolution.

Classical Resolution of (±)-Tetrahydro-2-furoic acid
This method involves the use of a chiral resolving agent to form diastereomeric salts that can

be separated by fractional crystallization. A widely used resolving agent is (S)-(-)-1-

phenylethylamine.

Methodology:

Salt Formation: Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent, such as a mixture

of methylene chloride and ethyl acetate or monochlorobenzene.
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Add an equimolar amount of (S)-(-)-1-phenylethylamine dropwise to the solution.

Heat the mixture to ensure complete dissolution of the components.

Crystallization: Gradually cool the solution to room temperature (e.g., over 2-6 hours) to

allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic

acid with (S)-(-)-1-phenylethylamine. The desired (S)-(-)-tetrahydro-2-furoic acid remains in

the mother liquor.

Isolation of (S)-enantiomer: The mother liquor is concentrated, and the (S)-(-)-tetrahydro-2-

furoic acid is liberated from its salt by acidification with a strong mineral acid (e.g., HCl) to a

pH of 1-2.

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g.,

methylene chloride).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4),

filtered, and the solvent is removed under reduced pressure to yield the optically active (S)-

(-)-tetrahydro-2-furoic acid. Recrystallization from an appropriate solvent can be performed

to enhance optical purity.

Enzymatic Resolution
Enzymatic resolution offers a highly selective method for obtaining the (S)-enantiomer. This

typically involves the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid using a

lipase.

Methodology:

Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8) is

prepared.

The racemic ester substrate, such as (±)-methyl tetrahydrofuran-2-carboxylate, is added to

the buffer.

The reaction is initiated by the addition of a suitable lipase, for instance, Candida antarctica

lipase B (CALB).
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Hydrolysis: The mixture is stirred at a controlled temperature. The lipase will selectively

hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.

Workup and Separation: After approximately 50% conversion, the reaction is stopped by

acidification.

The mixture is extracted with an organic solvent. The unreacted (S)-ester will be in the

organic phase, while the (R)-acid will be in the aqueous phase.

Hydrolysis of (S)-ester: The separated (S)-ester is then hydrolyzed (e.g., using NaOH) to

yield (S)-(-)-tetrahydro-2-furoic acid.

Purification: The resulting (S)-acid is purified by standard procedures such as extraction and

solvent removal.

Synthesis of (S)-(-)-Tetrahydro-2-furoic acid
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Caption: Classical resolution workflow for (S)-(-)-Tetrahydro-2-furoic acid.

Biological Activity and Signaling Pathway
(S)-(-)-Tetrahydro-2-furoic acid is a known specific inhibitor of proline dehydrogenase

(PRODH), also referred to as proline oxidase (POX). This enzyme is a key player in proline

catabolism, a metabolic pathway with significant implications in cellular bioenergetics, redox

balance, and stress response.

The Role of Proline Dehydrogenase (PRODH)
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PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-

limiting step in the degradation of proline to Δ¹-pyrroline-5-carboxylate (P5C). This reaction is

coupled to the mitochondrial electron transport chain, where electrons are transferred to

ubiquinone, contributing to ATP production. The product, P5C, is further metabolized to

glutamate, which can enter the tricarboxylic acid (TCA) cycle.

Inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic Acid
As a proline analog, (S)-(-)-Tetrahydro-2-furoic acid acts as a competitive inhibitor of PRODH.

By binding to the active site of the enzyme, it blocks the oxidation of proline. This inhibition has

several downstream consequences:

Disruption of Proline Catabolism: The degradation of proline is halted, preventing its

conversion to glutamate and its subsequent entry into the TCA cycle.

Alteration of Cellular Energetics: By uncoupling proline oxidation from the electron transport

chain, the inhibitor can affect mitochondrial ATP production, particularly under conditions

where proline is a key energy source.

Modulation of Redox Homeostasis: The activity of PRODH is linked to the production of

reactive oxygen species (ROS). Inhibition of PRODH can therefore alter the cellular redox

state.

Induction of Apoptosis: In some cancer cells, the induction of PRODH is a pro-apoptotic

signal. Inhibition of this enzyme can interfere with these cell death pathways.

The inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic acid makes it a valuable tool for

studying the roles of proline metabolism in various physiological and pathological processes,

including cancer, metabolic disorders, and neurological conditions.
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Proline Catabolism and Inhibition by (S)-(-)-Tetrahydro-2-furoic Acid
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Caption: Inhibition of the Proline Catabolism Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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